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Compound of Interest

Compound Name: L-Tyrosine-170

Cat. No.: B12062607

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic incorporation of the stable oxygen isotope, 1’O, into L-Tyrosine provides a
powerful and unique probe for investigating protein structure, dynamics, and function. As an
NMR-active nucleus (spin | = 5/2), 70O offers a direct window into the local environment of the
tyrosine side chain, a residue frequently implicated in critical biological processes such as
molecular recognition and signal transduction. The quadrupolar nature of the 17O nucleus
makes its NMR parameters, including chemical shift and quadrupolar coupling constant,
exquisitely sensitive to changes in local geometry, hydrogen bonding, and electrostatic
interactions. This sensitivity makes L-Tyrosine-t’O a versatile tool for elucidating subtle
conformational changes that are often invisible to other structural biology techniques.

One of the most impactful applications of L-Tyrosine-1’O lies in the study of phosphorylation-
mediated signaling pathways. Tyrosine phosphorylation is a cornerstone of cellular
communication, and dysregulation of tyrosine kinases is a hallmark of many diseases, including
cancer. By selectively labeling the phenolic oxygen of tyrosine with 17O, researchers can
directly monitor the phosphorylation event and characterize the structural and electronic
conseqguences of this pivotal post-translational modification. The significant change in the 7O
chemical shift upon phosphorylation provides a clear spectroscopic signature to quantify kinase
activity and to study the binding of phosphorylated tyrosine residues to their cognate
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recognition domains, such as SH2 domains. This approach offers a novel strategy for
screening and characterizing inhibitors of tyrosine kinases and phosphatases, crucial targets in
drug discovery.

Furthermore, L-Tyrosine-t’O can be employed to probe the hydration and dynamics of protein
active sites and interfaces. The phenolic hydroxyl group of tyrosine often participates in
hydrogen bonding networks with water molecules or other residues. O NMR can provide
detailed information about the strength and dynamics of these hydrogen bonds, offering
insights into enzyme catalysis, protein stability, and protein-protein interactions. The ability to
selectively introduce an 17O probe at a specific tyrosine residue allows for the targeted
investigation of these phenomena without the need for extensive spectral assignment required
for more common NMR nuclei like tH, 13C, and >N in large biomolecules.

Experimental Protocols

Protocol 1: Synthesis of L-Tyrosine-’O (Phenolic
Labeling)

This protocol is based on a simple acid-catalyzed oxygen exchange reaction.

Materials:

L-Tyrosine

e 70O-enriched water (H2170, 20-70 atom %)

o Concentrated Hydrochloric Acid (HCI)

e Anhydrous Diethyl Ether

e Anhydrous Sodium Sulfate (Na2S0a)

e Lyophilizer

NMR spectrometer

Procedure:
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« Dissolution: Dissolve 100 mg of L-Tyrosine in 1 mL of 1’O-enriched water in a sealed, acid-
resistant vial.

 Acidification: Carefully add 50 pL of concentrated HCI to the solution. The acid acts as a
catalyst for the oxygen exchange reaction.

 Incubation: Seal the vial tightly and incubate the reaction mixture at 50°C for 48-72 hours.
The elevated temperature accelerates the exchange between the phenolic hydroxyl oxygen
and the 17O from the enriched water.

» Neutralization and Extraction: After incubation, cool the reaction mixture to room
temperature. Neutralize the solution by the careful addition of a saturated sodium
bicarbonate solution until the pH is approximately 7. Extract the aqueous solution three times
with 2 mL of anhydrous diethyl ether to remove any organic impurities.

 Lyophilization: Freeze the aqueous layer containing the 1’O-labeled L-Tyrosine and lyophilize
to dryness to obtain the solid product.

 Purity and Enrichment Analysis: Confirm the chemical purity of the L-Tyrosine-t’O by *H and
13C NMR. Determine the extent of 17O enrichment by 17O NMR spectroscopy.

Protocol 2: Incorporation of L-Tyrosine-*’O into Proteins
using E. coli Expression

This protocol describes the in vivo incorporation of L-Tyrosine-1’O into a target protein
expressed in a tyrosine-auxotrophic E. coli strain.

Materials:

Tyrosine-auxotrophic E. coli strain (e.g., DL39)

Expression vector containing the gene of interest

M9 minimal medium components

Glucose (or other carbon source)
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19 essential amino acids (excluding tyrosine)
L-Tyrosine-t’O (from Protocol 1)

Isopropyl 3-D-1-thiogalactopyranoside (IPTG)
Antibiotics for plasmid selection

Shaking incubator

Centrifuge

Procedure:

Transformation: Transform the tyrosine-auxotrophic E. coli strain with the expression vector
containing the gene of interest. Plate on LB agar plates containing the appropriate antibiotic
and incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 5 mL of M9 minimal medium supplemented
with 0.4% glucose, all 20 amino acids (including a low concentration of unlabeled L-Tyrosine,
e.g., 20 mg/L), and the appropriate antibiotic. Grow overnight at 37°C with shaking.

Main Culture Growth: Inoculate 500 mL of M9 minimal medium (containing 0.4% glucose, 19
amino acids excluding tyrosine, and antibiotic) with the overnight starter culture to an initial
ODsoo of 0.05-0.1. Grow the culture at 37°C with vigorous shaking.

Induction and Labeling: When the ODsoo reaches 0.6-0.8, pellet the cells by centrifugation
(5000 x g, 10 min, 4°C). Wash the cell pellet twice with M9 salts to remove any residual
unlabeled tyrosine. Resuspend the cells in 500 mL of fresh M9 medium containing 0.4%
glucose, 19 amino acids, the antibiotic, and 50-100 mg/L of L-Tyrosine-t’O. Induce protein
expression by adding IPTG to a final concentration of 0.5-1 mM.

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16
hours to allow for efficient protein expression and incorporation of the labeled amino acid.

Harvesting and Protein Purification: Harvest the cells by centrifugation. The expressed
protein containing L-Tyrosine-1’O can then be purified using standard chromatography

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12062607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

techniques.

Protocol 3: Cell-Free Protein Synthesis (CFPS) of a
Protein with L-Tyrosine-*’O

This protocol provides a general workflow for incorporating L-Tyrosine-1’O using a
commercially available E. coli based cell-free protein synthesis Kkit.

Materials:

o Commercial E. coli S30 cell-free protein synthesis kit

Expression plasmid or linear DNA template with the gene of interest

L-Tyrosine-t’O

Amino acid mixture lacking tyrosine (provided with some kits or prepared separately)

Nuclease-free water
Procedure:

e Reaction Setup: On ice, combine the components of the cell-free reaction according to the
manufacturer's instructions. This typically includes the S30 extract, reaction buffer, and
energy source.

e Amino Acid Addition: Add the amino acid mixture lacking tyrosine. Then, add a solution of L-
Tyrosine-1’0 to the desired final concentration (typically 1-2 mM).

o Template DNA Addition: Add the expression plasmid or linear DNA template encoding the
protein of interest to the reaction mixture.

 Incubation: Gently mix the reaction and incubate at the recommended temperature (usually
30-37°C) for 2-8 hours.

e Analysis and Purification: After incubation, the synthesized protein can be analyzed by SDS-
PAGE and autoradiography (if a radiolabeled amino acid is also included for quantification)
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or directly purified using affinity tags. Incorporation of L-Tyrosine-’O can be confirmed by

mass spectrometry.

Quantitative Data Summary

The following table summarizes key 7O NMR parameters for L-Tyrosine and its

phosphorylated form, providing a reference for researchers in the field. These values are

sensitive to the local environment and can vary depending on pH, temperature, and solvent

conditions.
Isotropic Quadrupole
) ) Asymmetry
. Chemical Coupling
Compound Site . . Parameter Reference
Shift (diso) Constant (na)
nq
(ppm) (Cq) (MHz)
L-Tyrosine Phenolic
S 65 - 85 8.0-9.0 0.6-0.8
(zwitterionic) Oxygen
L-Tyrosine Phenolic
T 140 - 160 75-85 0.5-0.7
(anionic) Oxygen
90 - 110
Phospho-L- Phosphate
) (doubly 5.0-6.0 0.2-04
Tyrosine Oxygen
bonded)
120 - 140
Phospho-L- Phosphate )
) (singly 6.0-7.0 0.5-0.7
Tyrosine Oxygen
bonded)

Note: The exact values can vary based on experimental conditions. The data presented here

are representative values from the literature.
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Caption: Experimental workflow for 17O labeling and NMR analysis.
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Caption: Probing a tyrosine kinase signaling pathway with 170 NMR.
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 To cite this document: BenchChem. [llluminating Protein Structure and Function: Applications
of L-Tyrosine-1’O in Structural Biology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12062607#applications-of-I-tyrosine-o-in-structural-
biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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